8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Catalog No.
S2659627
CAS No.
M.F
C16H15FN4O2S
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop...

Product Name

8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione

IUPAC Name

8-[(4-fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Molecular Formula

C16H15FN4O2S

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C16H15FN4O2S/c1-3-8-21-12-13(20(2)15(23)19-14(12)22)18-16(21)24-9-10-4-6-11(17)7-5-10/h3-7H,1,8-9H2,2H3,(H,19,22,23)

InChI Key

POAYRZMVXBIWRP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC=C

solubility

not available

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC=C

Investigation as a Potential Kinase Inhibitor:

Currently, research efforts surrounding 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione (also known as FLT3 inhibitor) are primarily focused on its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell growth, proliferation, and differentiation. Abnormal activity of certain kinases is associated with various diseases, including cancer.

Studies have shown that this compound exhibits inhibitory activity against FLT3, a specific type of kinase known to be mutated in a particular form of acute myeloid leukemia (AML). [, ] These mutations contribute to uncontrolled cell growth and proliferation, ultimately leading to leukemia development.

Pre-clinical Trials and Early-stage Clinical Studies:

The promise of FLT3 inhibitor as a potential therapeutic agent for FLT3-mutated AML has led to its evaluation in pre-clinical trials and early-stage clinical studies. Pre-clinical studies involving cell lines and animal models have demonstrated the compound's ability to suppress the growth of FLT3-mutated AML cells.

Furthermore, early-stage clinical trials have shown encouraging results, with the compound demonstrating acceptable safety profiles and some evidence of clinical efficacy in patients with FLT3-mutated AML. However, further research, including larger and more comprehensive clinical trials, is necessary to fully determine the long-term efficacy and safety of FLT3 inhibitor for this specific patient population.

Ongoing Research and Future Directions:

Research on FLT3 inhibitor is ongoing, with efforts focused on:

  • Optimizing the compound's structure to improve its potency, selectivity, and pharmacokinetic properties.
  • Evaluating the compound in combination with other therapies to potentially enhance its effectiveness and overcome potential resistance mechanisms.
  • Conducting larger and more comprehensive clinical trials to definitively assess the compound's safety and efficacy for the treatment of FLT3-mutated AML.

8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione is a purine derivative characterized by a complex structure that includes a fluorophenyl group and a methylsulfanyl moiety. Its molecular formula is C15H16FN5O2SC_{15}H_{16}FN_5O_2S, and it features a purine core with various substituents that contribute to its unique properties and potential applications in medicinal chemistry.

The compound is notable for its potential biological activities, particularly in the context of pharmacology, where purines often play crucial roles as signaling molecules and in the development of therapeutic agents. The presence of the fluorophenyl group may enhance lipophilicity and biological activity, making this compound an interesting subject for further research.

Typical of purine derivatives. These may include:

  • Nucleophilic Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones, potentially altering the compound's biological activity.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, especially at sites susceptible to nucleophilic attack by water.

Understanding these reactions is crucial for developing synthetic pathways and exploring the compound's reactivity profile.

Research indicates that compounds similar to 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione exhibit various biological activities, including:

  • Antitumor Activity: Purine derivatives are often investigated for their potential in cancer therapy due to their ability to interfere with nucleic acid metabolism.
  • Antiviral Properties: Some purine analogs have demonstrated effectiveness against viral infections by inhibiting viral replication.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Further studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione can be approached through several synthetic strategies:

  • Starting Materials: The synthesis typically begins with commercially available purine derivatives or precursors that can be functionalized.
  • Functionalization Steps:
    • Introduction of the Methylsulfanyl Group: This could be achieved through a reaction with a suitable sulfide or thiol.
    • Fluorination: The incorporation of the fluorophenyl moiety may involve electrophilic aromatic substitution or coupling reactions using fluorinated aryl halides.
    • Alkene Formation: The prop-2-enyl group can be introduced via alkylation or through elimination reactions from suitable precursors.

Each step requires careful optimization to ensure high yields and purity of the final product.

The applications of 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione are primarily in medicinal chemistry and pharmacology. Potential applications include:

  • Drug Development: As a candidate for new therapeutic agents targeting cancer or viral infections.
  • Biochemical Research: To study enzyme interactions and metabolic pathways involving purines.
  • Material Science: Exploring its properties for use in drug delivery systems or as a biomaterial.

Interaction studies involving 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione focus on its binding affinities with various biological targets such as enzymes and receptors. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to measure these interactions quantitatively. Understanding these interactions is critical for assessing the compound's potential efficacy and safety profiles.

Several compounds share structural similarities with 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione. Here are some notable examples:

Compound NameMolecular FormulaKey Features
9-(4-Fluorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9a,10,10a-hexahydro-purino[7,8-a]pyrimidine-2,4-dioneC23H26FN5O2C_{23}H_{26}FN_5O_2Contains a hexahydro structure; potential antitumor activity.
3-(2-Fluorophenyl)methyl]-1-methyl-9-phenyhexahydro-purino[7,8-a]pyrimidineC22H24FN5O2C_{22}H_{24}FN_5O_2Similar purine core; different substitution pattern affecting reactivity.
(E)-1-Allyl-8-(2-(1-(4-hydroxyphenyl)ethylidene)hydrazinyl)-3,7-dimethylpurineC18H20N6O3C_{18}H_{20}N_6O_3Incorporates hydrazinyl functionality; studied for antitumor properties.

Uniqueness

The uniqueness of 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione lies in its specific combination of substituents that may enhance its biological activity and selectivity compared to other similar compounds. The presence of both fluorinated aromatic systems and sulfur-containing groups provides opportunities for diverse interactions within biological systems.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

346.08997507 g/mol

Monoisotopic Mass

346.08997507 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-16-2023

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